TRC-19
Description
TRC-19 is a selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), a critical enzyme in the folate metabolism pathway of the parasite. Developed through computational analysis and structure-based drug design, this compound addresses the limitations of pyrimethamine, the standard TgDHFR inhibitor for toxoplasmosis treatment since the 1950s . Pyrimethamine’s toxicity arises from its low selectivity between human DHFR (hDHFR) and TgDHFR, leading to adverse effects such as bone marrow suppression and seizures . This compound exhibits a 9 nM IC50 against TgDHFR, a 25-fold improvement over pyrimethamine (IC50 = 230 nM), and demonstrates 89-fold selectivity for TgDHFR over hDHFR, significantly reducing off-target effects . This enhanced profile positions this compound as a promising therapeutic candidate for toxoplasmosis.
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.438 |
IUPAC Name |
5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRC-19; TRC 19; TRC19. |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrimethamine
Pyrimethamine, a classical antifolate, has been the cornerstone of toxoplasmosis therapy for decades. However, its near-equipotent inhibition of hDHFR (IC50 ~230 nM) and TgDHFR results in severe systemic toxicity . Clinical use requires co-administration with folinic acid to mitigate hematological adverse effects, complicating treatment regimens .
This compound
This compound was designed using in silico modeling of TgDHFR-hDHFR structural differences, enabling selective inhibition.
Compound 3
Compound 3, a 2-methoxypyrimidine derivative of this compound, represents a further optimization. It achieves a 1.6 nM IC50 against TgDHFR and a 200-fold selectivity ratio (hDHFR IC50 = 320 nM), surpassing this compound in both potency and selectivity . Its EC50 of 13 nM in a T.
Structural and Mechanistic Insights
- Pyrimethamine : Lacks specificity due to conserved active-site residues between human and parasite DHFR .
- This compound : Incorporates a meta-bihenyl group that exploits TgDHFR-specific hydrophobic pockets, as revealed by crystallography .
- Compound 3 : The 2-methoxy substitution enhances hydrogen bonding with TgDHFR’s Asp35, absent in hDHFR, explaining its superior selectivity .
Preclinical and Developmental Context
This compound’s development validated structure-based approaches, achieving a 50% hit rate in synthesized candidates meeting IC50 < 10 μM and >2-fold selectivity thresholds . Compound 3’s emergence highlights the tractability of further optimization, though its clinical readiness remains unproven.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
